![molecular formula C18H23N3OS B2809015 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2319808-63-2](/img/structure/B2809015.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial processes. Its unique structure, featuring a bicyclic octane core, a pyrazole moiety, and a thiophene substituent, makes it a subject of interest in scientific research.
Applications De Recherche Scientifique
Chemistry: The compound is of interest for its potential reactivity and as a building block for more complex molecules. It can be used in the synthesis of new organic compounds with desirable properties.
Biology: Its structural motifs, such as the pyrazole and thiophene rings, are known to interact with biological targets, making it a candidate for biological studies and drug development.
Medicine: Due to its complex structure, this compound may exhibit pharmacological activity and could be investigated as a potential therapeutic agent for various conditions.
Industry: In industrial applications, its unique chemical properties might be utilized in the development of advanced materials, catalysts, or as intermediates in chemical manufacturing processes.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the construction of the bicyclic octane core followed by the introduction of the pyrazole and thiophene groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and oxidative additions. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial production methods: Industrial-scale production might employ more efficient and scalable methods, possibly utilizing flow chemistry or batch processing techniques. Optimization of reaction conditions to enhance yield and reduce by-products is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, especially targeting carbonyl groups.
Substitution: Nucleophilic or electrophilic substitutions can occur in the presence of appropriate reagents, for instance, halogenating agents for halogenation reactions or alkyl halides for alkylation.
Major products formed from these reactions: The products formed depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while reduction could result in the formation of alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The presence of the pyrazole and thiophene groups suggests that it could interact with proteins, enzymes, or receptors, modulating their activity. The bicyclic octane core may influence the compound's binding affinity and specificity. Pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives
Thiophene-substituted propanones
Bicyclic octane derivatives with various functional groups
Exploring these similarities helps highlight the unique potential and versatility of the compound in scientific research and practical applications.
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-10-23-17(13)5-6-18(22)21-14-3-4-15(21)12-16(11-14)20-9-2-8-19-20/h2,7-10,14-16H,3-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHDWQGQTVWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2808932.png)

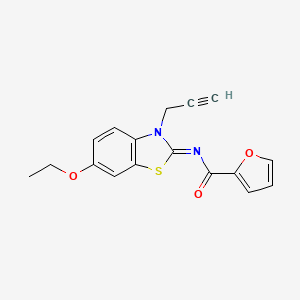
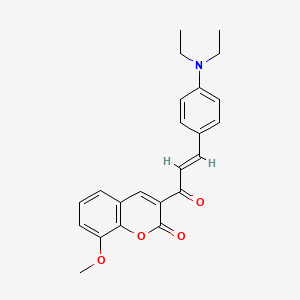
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)
![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)
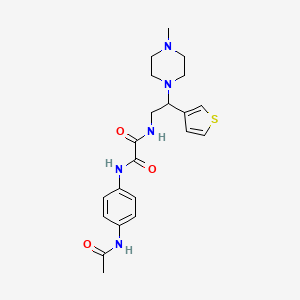
![3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2808945.png)
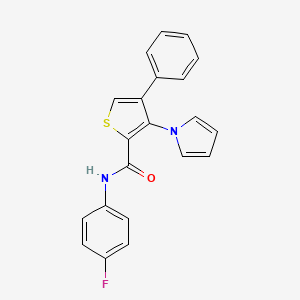
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)
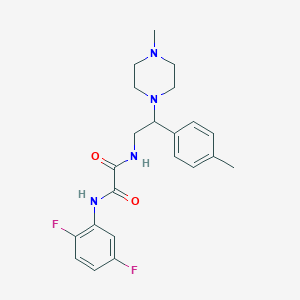
![4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808951.png)

